Phthiobuzone

antiviral HSV-1 structure-activity relationship

Phthiobuzone is a structurally distinct bis-thiosemicarbazone featuring a phthalimide moiety, mechanistically differentiated from nucleoside analogs by inhibiting viral ribonucleotide reductase upstream of DNA polymerase. Clinically administered as a racemic mixture with a single chiral center, it demonstrates an expanded spectrum covering HSV-1, HSV-2, VZV, HPV-associated conditions, and Chlamydia trachomatis. As a validated parent scaffold with demonstrated SAR potential at the N-4′,4″ and linker positions, this compound is ideal for procurement as a reference standard or starting material for next-generation antiviral analog development.

Molecular Formula C14H15N7O2S2
Molecular Weight 377.4 g/mol
CAS No. 70386-40-2
Cat. No. B1677758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthiobuzone
CAS70386-40-2
Synonyms2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide
3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone
phthiobuzone
phtiobuzone
tai-ding-an
V-6133
Molecular FormulaC14H15N7O2S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10-
InChIKeyOPXFZJLGAZHBMA-QWBNFVIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phthiobuzone CAS 70386-40-2: Antiviral Bis-thiosemicarbazone Procurement Guide


Phthiobuzone (also designated V-6133, ftibamzone) is a bis-thiosemicarbazone derivative with the molecular formula C14H15N7O2S2 (MW 377.44) [1]. This compound exhibits antiviral activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and Chlamydia trachomatis [2]. The compound contains a single chiral center and is clinically administered as a racemic mixture [3]. Its mechanism of action involves inhibition of viral DNA and early protein synthesis, primarily through interference with viral ribonucleotide reductase rather than direct inhibition of viral DNA polymerase [4].

Why Phthiobuzone Cannot Be Substituted with Generic Antiviral Analogs


Phthiobuzone exhibits a structurally distinct bis-thiosemicarbazone scaffold coupled with a phthalimide moiety, differentiating it mechanistically from nucleoside analog antivirals such as acyclovir [1]. While acyclovir and related guanosine analogs target viral DNA polymerase directly, phthiobuzone acts upstream by inhibiting viral ribonucleotide reductase, thereby preventing viral DNA synthesis through a distinct pathway [1]. Structure-activity relationship studies demonstrate that modifications to the phthalimide moiety, the linker region, or the thiosemicarbazone termini produce pronounced changes in antiviral potency and selectivity profiles, indicating that generic substitution with structurally related compounds yields unpredictable biological outcomes [2][3]. In clinical dermatological guidelines, phthiobuzone occupies a distinct second-line therapeutic position with an expanded spectrum covering HSV-1, HSV-2, varicella-zoster virus, and human papillomavirus-associated conditions including flat warts and condyloma acuminatum [4].

Phthiobuzone vs. Structural Analogs: Quantitative Activity Comparison Guide


HSV-1 Inhibitory Activity: Phthiobuzone Compared with 4-Halogenated Phenyl Analogs

In a systematic analog study, phthiobuzone served as the reference scaffold for evaluating antiviral activity. Compounds 5j and 5k, which incorporate a 4-halogenated phenyl ring substitution at the N-4′,4″ position, demonstrated IC50 values of 8.56 μg/ml and 2.85 μg/ml against HSV-1, respectively [1]. Phthiobuzone exhibited weaker inhibitory activity than these optimized analogs. Compound 5k showed approximately 3-fold greater potency compared to 5j, and both halogenated derivatives surpassed the parent scaffold.

antiviral HSV-1 structure-activity relationship

HSV-2 Inhibitory Activity: Phthiobuzone Analogs Show Enhanced Potency

The same analog study evaluated HSV-2 inhibitory activity. Compounds 5j and 5k demonstrated IC50 values of 1.75 μg/ml and 4.11 μg/ml against HSV-2, respectively [1]. Notably, the relative potency ranking reversed compared to HSV-1: 5j showed approximately 2.3-fold greater potency than 5k against HSV-2. Phthiobuzone served as the baseline scaffold for these structural modifications.

antiviral HSV-2 structure-activity relationship

Linker Modification: Propylene-Bridged Analogs Display Comparable Anti-HSV-1 Potency

In a separate synthetic optimization study, compounds 9c and 9d were designed with a propylene linker between the phthalimide and bisthiosemicarbazone moieties of the phthiobuzone scaffold [1]. Both analogs displayed similar antiviral potency against HSV-1, with IC50 values of 2.85 μg/ml and 4.11 μg/ml, respectively. Phthiobuzone served as the reference parent compound for this linker modification series.

antiviral HSV-1 linker optimization

1,3,4-Thiadiazine Derivatives: Enhanced Selectivity Index Compared with Phthiobuzone

In a chemical optimization study building on the phthiobuzone scaffold, a series of 1,3,4-thiadiazine derivatives were synthesized and evaluated for anti-HSV activity [1]. Several derivatives exhibited more highly potent anti-HSV activity and substantially higher selectivity index values than phthiobuzone. The most potent derivative, compound 4f, demonstrated IC50 values of 77.04 μg/ml against HSV-1 and 30.00 μg/ml against HSV-2, with low cytotoxicity (CC50 = 1000.00 μg/ml), yielding selectivity indices of 12.98 for HSV-1 and 33.33 for HSV-2 [1]. Phthiobuzone served as the baseline reference scaffold, with its selectivity index values explicitly noted as lower than the optimized derivatives.

antiviral selectivity index drug optimization

Therapeutic Positioning: Phthiobuzone as Second-Line Topical Antiviral in Dermatology

In dermatological clinical practice guidelines, phthiobuzone (3% cream, 0.25%-0.5% liniment) is positioned as a second-line topical antiviral agent for the treatment of herpes simplex, herpes zoster, varicella, and various human papillomavirus-associated conditions including flat warts, common warts, molluscum contagiosum, and condyloma acuminatum [1]. In contrast, acyclovir (2%-3% cream or ointment) is designated as first-line therapy for herpes simplex, herpes zoster, and genital herpes. Phthiobuzone is applied 2-3 times daily to affected areas.

clinical guidelines topical antiviral dermatology

Clinical Efficacy in Trachoma: Phthiobuzone 0.1% Ophthalmic Suspension Cure Rates

Phthiobuzone 0.1% ophthalmic suspension, administered four times daily for four weeks, achieved an overall basic cure rate of 53.3% for trachoma caused by Chlamydia trachomatis [1]. Efficacy was strongly stratified by disease severity: mild trachoma achieved a 94% cure rate, moderate trachoma achieved 66.3%, and severe trachoma achieved only 9.5%. No direct comparator arm was included in this reported data, but the severity-stratified outcomes provide a quantitative efficacy benchmark for procurement evaluation.

ophthalmology trachoma Chlamydia trachomatis

Phthiobuzone Optimal Use Cases: Research and Clinical Procurement Scenarios


Medicinal Chemistry: Scaffold for Structure-Activity Relationship Studies

Phthiobuzone serves as a validated parent scaffold for antiviral analog development. As demonstrated in the 2010 Chem Pharm Bull study, modifications to the N-4′,4″ position with 4-halogenated phenyl rings produced analogs 5j and 5k with measurable anti-HSV-1 and anti-HSV-2 activity [1]. Similarly, propylene linker modifications between the phthalimide and bisthiosemicarbazone moieties (compounds 9c and 9d) maintained anti-HSV-1 potency [1]. The 1,3,4-thiadiazine derivative study further established that scaffold optimization can yield compounds with selectivity indices of 12.98-33.33, substantially exceeding the parent compound [2]. Phthiobuzone is most appropriately procured as a reference standard or starting material for SAR campaigns aimed at developing next-generation bis-thiosemicarbazone antivirals.

Topical Antiviral Formulation Development: Second-Line Dermatological Applications

Phthiobuzone is clinically positioned as a second-line topical antiviral agent with an expanded spectrum encompassing HSV-1, HSV-2, VZV, and HPV-associated dermatological conditions [3]. Unlike first-line acyclovir, which is restricted to herpesviruses, phthiobuzone formulations (3% cream, 0.25%-0.5% liniment) demonstrate utility against flat warts, common warts, molluscum contagiosum, and condyloma acuminatum. A patented compound topical preparation combining phthiobuzone with dyclonine has been developed for herpes zoster treatment, incorporating analgesic effects with antiviral activity [4]. Procurement for topical formulation development is indicated when broader-spectrum coverage or alternative mechanisms of action are required.

Ophthalmic Preparation Development: Trachoma Treatment Formulations

Phthiobuzone 0.1% ophthalmic suspension has demonstrated clinical efficacy against Chlamydia trachomatis, the causative agent of trachoma [5]. With an overall basic cure rate of 53.3% after four weeks of QID administration, efficacy is highest in mild disease (94% cure rate) and moderate disease (66.3% cure rate). The compound is recognized in the MeSH database specifically as an 'ophthalmic antiviral agent' with the designation V-6133 [6]. Procurement for ophthalmic formulation development is appropriate for trachoma-focused programs, particularly in regions where this neglected tropical disease remains endemic.

Chiral Separation and Stereochemical Research

Phthiobuzone contains a single chiral center and is clinically administered as a racemic mixture [7]. The two enantiomers have been successfully prepared from chiral amino acid precursors, and their absolute configurations have been investigated using electronic circular dichroism combined with time-dependent density functional theory calculations. The research demonstrates that solvation alters both conformational distribution and ECD spectra, with theoretical spectra showing good agreement with experimental measurements in dimethyl sulfoxide [7]. Procurement of phthiobuzone for chiral separation studies enables investigation of enantiomer-specific antiviral activity and toxicity profiles, which may differ from the clinically used racemate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthiobuzone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.